molecular formula C15H12Cl2N4S B3895323 2,4-dichlorobenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone CAS No. 5868-90-6

2,4-dichlorobenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone

Cat. No. B3895323
CAS RN: 5868-90-6
M. Wt: 351.3 g/mol
InChI Key: NUTYMHRJILVIMY-CGOBSMCZSA-N
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Description

The compound “2,4-dichlorobenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone” is a hydrazone derivative. Hydrazone compounds are typically formed by the reaction of a hydrazine with a ketone or aldehyde . This particular compound seems to be derived from 2,4-dichlorobenzaldehyde and a 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl derivative .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a 2,4-dichlorobenzaldehyde moiety connected to a 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl moiety via a hydrazone linkage .


Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, as well as reactions with acids and bases .

Safety and Hazards

As with any chemical compound, handling “2,4-dichlorobenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and handling information .

Future Directions

The potential applications and future directions for this compound would depend largely on its biological activity. Hydrazone derivatives are a focus of research in medicinal chemistry due to their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities .

properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4S/c1-8-9(2)22-15-13(8)14(18-7-19-15)21-20-6-10-3-4-11(16)5-12(10)17/h3-7H,1-2H3,(H,18,19,21)/b20-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTYMHRJILVIMY-CGOBSMCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NN=CC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC=NC(=C12)N/N=C/C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417196
Record name AC1NT3UH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5868-90-6
Record name AC1NT3UH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichlorobenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone
Reactant of Route 2
2,4-dichlorobenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone
Reactant of Route 3
2,4-dichlorobenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone
Reactant of Route 4
Reactant of Route 4
2,4-dichlorobenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone
Reactant of Route 5
Reactant of Route 5
2,4-dichlorobenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone
Reactant of Route 6
Reactant of Route 6
2,4-dichlorobenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone

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